molecular formula C9H21ClN2 B2594808 1-Tert-butylpiperidin-3-amine;hydrochloride CAS No. 2243513-25-7

1-Tert-butylpiperidin-3-amine;hydrochloride

Cat. No.: B2594808
CAS No.: 2243513-25-7
M. Wt: 192.73
InChI Key: RKNJXPVXGLYPCH-UHFFFAOYSA-N
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Description

1-Tert-butylpiperidin-3-amine;hydrochloride is a versatile chemical compound with the molecular formula C9H20N2·HCl. It is commonly used in scientific research due to its unique structure and properties. This compound is often utilized in the synthesis of various pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butylpiperidin-3-amine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with piperidine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through crystallization or other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butylpiperidin-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

1-Tert-butylpiperidin-3-amine;hydrochloride is widely used in scientific research across various fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: It is a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Tert-butylpiperidin-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Tert-butylpiperidin-3-amine;hydrochloride can be compared with other similar compounds such as:

    Piperidine: A simpler structure lacking the tert-butyl group, resulting in different reactivity and applications.

    N-Methylpiperidine: Similar structure but with a methyl group instead of tert-butyl, leading to variations in chemical behavior.

    N-Ethylpiperidine: Another analog with an ethyl group, offering different properties and uses.

The uniqueness of this compound lies in its tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-tert-butylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.ClH/c1-9(2,3)11-6-4-5-8(10)7-11;/h8H,4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNJXPVXGLYPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243513-25-7
Record name 1-tert-butylpiperidin-3-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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